molecular formula C10H19ClN2O B1430039 4-oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane hydrochloride CAS No. 1432677-76-3

4-oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane hydrochloride

Cat. No.: B1430039
CAS No.: 1432677-76-3
M. Wt: 218.72 g/mol
InChI Key: JGWWQIQFYIIYOH-UHFFFAOYSA-N
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Description

4-oxa-1,10-diazatricyclo[7310,5,13]tridecane hydrochloride is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane hydrochloride involves multiple steps, starting with the formation of the core tricyclic structure. This is typically achieved through a series of cyclization reactions, often involving the use of specific catalysts and reagents to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality compound for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

4-oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.

    Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-Oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one
  • 2,3,6,7-tetrahydro-5H-[1,4]oxazino[4,3,2-de]quinoxaline hydrochloride

Uniqueness

4-oxa-1,10-diazatricyclo[7310,5,13]tridecane hydrochloride stands out due to its unique tricyclic structure, which imparts specific chemical and biological properties

Properties

IUPAC Name

4-oxa-1,10-diazatricyclo[7.3.1.05,13]tridecane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c1-2-8-10-9(3-1)13-7-6-12(10)5-4-11-8;/h8-11H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWWQIQFYIIYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1)OCCN3CCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane hydrochloride
Reactant of Route 2
4-oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane hydrochloride
Reactant of Route 3
4-oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane hydrochloride
Reactant of Route 4
4-oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane hydrochloride
Reactant of Route 5
4-oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane hydrochloride
Reactant of Route 6
4-oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane hydrochloride

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